2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (hereafter referred to as Compound A) is a chiral tetrahydroisoquinoline (TIQ) derivative with the molecular formula C₁₇H₁₇NO₂ and molecular weight 267.32 g/mol (CAS: 1187927-66-7) . Its (S)-enantiomer features a benzyl substituent at position 2 and a carboxylic acid group at position 3 (Figure 1). Key physicochemical properties include a hydrogen bond donor count of 1, acceptor count of 3, and a calculated XLogP of 0.6, suggesting moderate hydrophobicity .
Compound A serves as a precursor in organocatalysis and metal-ligand systems due to its rigid bicyclic structure and stereochemical versatility . Its crystal structure (reported as a chloride monohydrate) reveals a semi-chair conformation of the TIQ ring and hydrogen-bonding interactions involving the carboxylate group, which stabilize its solid-state packing .
Properties
IUPAC Name |
2-benzyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20)16-10-14-8-4-5-9-15(14)12-18(16)11-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUPAEYPYJHZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585594 | |
| Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54329-48-5 | |
| Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pictet-Spengler Cyclization of Phenylalanine Derivatives
Reaction Principle: Phenylalanine derivatives react with formaldehyde or paraformaldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system.
Acid Catalysts: Sulfuric acid or hydrobromic acid are preferred over hydrochloric acid to avoid the formation of mutagenic byproducts such as bis(chloromethyl)ether, which can form when hydrochloric acid reacts with formaldehyde.
Reaction Conditions: The reaction is typically conducted at 50–80°C for 3 to 12 hours, with completion times varying based on substrate and catalyst concentration.
Example Procedure: In one documented method, L-phenylalanine is treated with formaldehyde and 35% hydrochloric acid, heated to 90–100°C for 2 hours until complete dissolution, followed by continued reaction to precipitate the product.
Isolation and Purification: The product is often isolated as its salt form, then neutralized and purified by recrystallization or chromatography.
Esterification and Salt Formation
Benzyl Ester Formation: The carboxylic acid group of the tetrahydroisoquinoline can be protected as a benzyl ester to facilitate further synthetic transformations. This is typically achieved by esterification with benzyl alcohol or benzyl-protected reagents in the presence of catalysts such as benzoyl chloride.
Hydrochloride Salt Formation: The benzyl ester is often converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and solubility for pharmaceutical applications.
Alternative Cyclization Using Trifluoroacetic Acid
Cyclization in Trifluoroacetic Acid: Phenylalanine alkyl esters can be cyclized with paraformaldehyde in trifluoroacetic acid at room temperature or reflux conditions (up to 80°C) to yield the tetrahydroisoquinoline-3-carboxylic acid methyl ester with high yield (up to 72%).
Post-Reaction Workup: The reaction mixture is neutralized with sodium hydroxide, treated with sodium dithionite and activated carbon for purification, and the product is precipitated by acidification.
Functionalization via Amide and Thioamide Formation
Carboxylic Group Activation: The carboxylic acid group can be activated using ethyl chloroformate or dicyclohexylcarbodiimide (DCC) to form amides or thioamides, which are useful intermediates for further derivatization.
Yields: Functionalized tetrahydroisoquinoline-3-carboxamides are obtained in moderate yields (59–65%), with subsequent conversion to thioamides yielding around 50%.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Catalyst/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pictet-Spengler with H2SO4/HBr | Phenylalanine derivatives | Sulfuric or hydrobromic acid | 50–80 | 3–12 | 55–72 | Avoids mutagenic byproducts; product isolated as salt; high purity achievable |
| Pictet-Spengler with HCl | Phenylalanine + HCl | Hydrochloric acid | 90–100 | 2–7 | ~55 | Risk of bis(chloromethyl)ether formation; requires careful handling |
| Cyclization in TFA | Phenylalanine alkyl ester | Paraformaldehyde in trifluoroacetic acid | RT to reflux (80) | 6–7 | 72 | High yield; requires neutralization and purification steps |
| Esterification + Salt Formation | Tetrahydroisoquinoline acid | Benzyl alcohol + benzoyl chloride | Mild | Variable | High | Produces benzyl ester hydrochloride salt; important for pharmaceutical intermediates |
| Amide/Thioamide Synthesis | Boc-protected acid | Ethyl chloroformate or DCC | Room temp | Variable | 50–65 | Functionalization for further derivatization; moderate yields |
Research Findings and Notes
Safety Considerations: The use of hydrochloric acid in the Pictet-Spengler reaction is discouraged due to the formation of carcinogenic bis(chloromethyl)ether. Safer acids like sulfuric or hydrobromic acid are recommended.
Stereochemical Control: The stereochemistry at the 3-position is critical. Enantiomerically pure starting materials (e.g., L-phenylalanine) lead to optically active products. Optical purity can be assessed by chiral HPLC and NMR.
Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are commonly used to monitor reaction progress and confirm product formation.
Purification Techniques: Recrystallization, extraction, and chromatographic methods are standard for isolating pure compounds. Neutralization steps are essential to remove residual acid salts.
Industrial Scale-Up: Continuous flow reactors and automated systems are employed to improve yield, reproducibility, and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves several methodologies that highlight its versatility. Various synthetic approaches have been documented:
- Traditional Methods : Techniques such as the Pictet–Spengler reaction and Bischler–Nepieralski reaction have been utilized to create derivatives of tetrahydroisoquinoline-3-carboxylic acid. These methods allow for the introduction of various substituents that can modify biological activity .
- Diversity-Oriented Synthesis : Recent advancements include enyne metathesis and Diels–Alder reactions, which facilitate the creation of a wide array of derivatives with potential therapeutic effects .
The biological evaluation of this compound has revealed several promising applications:
- Neuroprotective Effects : Research indicates that derivatives of tetrahydroisoquinoline-3-carboxylic acid exhibit neuroprotective properties against dopaminergic nerve diseases such as Parkinson's disease. These compounds may enhance dopamine receptor activity or protect dopaminergic neurons from degeneration .
- Metabolic Regulation : Some derivatives have been identified as selective agonists for human peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in metabolic regulation. For instance, a specific derivative was shown to activate PPARγ while inhibiting protein–tyrosine phosphatase 1B (PTP-1B), suggesting potential applications in managing metabolic disorders .
Therapeutic Applications
The therapeutic implications of this compound are extensive:
- Pharmaceutical Development : The compound's derivatives are being explored for their potential in developing new medications targeting metabolic syndromes and neurodegenerative diseases. For example, formulations combining these compounds with existing dopaminergic drugs have shown promise in enhancing therapeutic efficacy .
- Research on Mechanisms : Ongoing studies aim to elucidate the mechanisms by which these compounds exert their biological effects. Understanding these pathways could lead to more effective treatments for conditions such as diabetes and neurodegeneration .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the TIQ Core
The pharmacological and chemical properties of TIQ derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of Compound A with key analogs:
Key Observations:
Stereochemical Impact: The D-TIC (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) analog exhibits distinct bioactivity in peptide antagonists compared to its L-form. For example, D-TIC was used in CU201, a dimeric bradykinin antagonist, where stereochemistry influenced receptor binding specificity . The (S)-enantiomer of Compound A is preferred in asymmetric catalysis due to its predictable induction of chirality in reaction products .
Substituent Effects :
- 6,7-Dimethoxy groups (e.g., 103733-66-0) enhance solubility in polar solvents and mimic catechol structures, making them relevant in neurotransmitter analog design .
- 7-Hydroxy derivatives (e.g., 152286-30-1) participate in hydrogen bonding, altering pharmacokinetic profiles and enabling antioxidant activity .
- Positional isomerism : Shifting the carboxylic acid group from position 3 (Compound A) to 8 (1053656-29-3) modifies hydrogen-bonding networks and steric interactions, affecting crystallization behavior and synthetic utility .
Biological Activity
Overview
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS No. 54329-48-5) is a compound belonging to the tetrahydroisoquinoline class, noted for its diverse biological activities. This compound features a benzyl group attached to the nitrogen of the tetrahydroisoquinoline ring and a carboxylic acid group at the third position. Its structural characteristics contribute to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. A notable investigation focused on a series of substituted tetrahydroisoquinoline-3-carboxylic acids, which demonstrated significant binding affinities to Bcl-2 and Mcl-1 proteins—key players in cancer cell survival. The lead compound exhibited a Ki value of 5.2 µM against Bcl-2, indicating its potential as an anti-apoptotic Bcl-2 protein inhibitor .
Key Findings:
- Binding Affinities: The active compounds showed potent binding affinities to Bcl-2 and Mcl-1 proteins.
- Anti-proliferative Activity: MTT assays indicated that these compounds could inhibit cancer cell proliferation.
- Apoptosis Induction: Compound 11t was shown to induce apoptosis and activate caspase-3 in Jurkat cells in a dose-dependent manner.
Neuroprotective Effects
Research also suggests that derivatives of this compound may possess neuroprotective properties. The ability to modulate neurotransmitter systems and inhibit neuroinflammatory pathways positions these compounds as potential candidates for treating neurodegenerative disorders such as Alzheimer's disease. Their mechanism of action likely involves interaction with serotonin receptors and modulation of inflammatory cytokines .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in apoptosis pathways.
- Receptor Modulation: It can bind to various receptors, influencing neurotransmitter activity.
- Cytokine Regulation: The compound may reduce levels of pro-inflammatory cytokines like TNF-α.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Lacks carboxylic acid group | Limited biological activity |
| 2-Phenyl-1,2,3,4-tetrahydroisoquinoline | Contains phenyl instead of benzyl | Moderate activity against some pathogens |
| 2-Benzyl-1,2,3,4-tetrahydroisoquinoline | Contains both benzyl and carboxylic acid groups | Significant anticancer and neuroprotective effects |
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various tetrahydroisoquinoline derivatives on different cancer cell lines. The results indicated that compounds with a benzyl group exhibited enhanced cytotoxicity compared to their non-benzylated counterparts. This suggests that the benzyl moiety plays a crucial role in enhancing biological activity .
Case Study 2: Neuroprotection
A separate investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives in models of oxidative stress-induced neuronal injury. The findings demonstrated that these compounds could significantly reduce neuronal death and inflammation markers, supporting their potential use in neurodegenerative disease therapies .
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to ensure high enantiomeric purity?
Methodological Answer:
Synthesis optimization requires strict control of reaction conditions (temperature, solvent polarity, and catalyst loading) to minimize racemization. Enantioselective methods, such as asymmetric hydrogenation or chiral auxiliaries, should be prioritized. Post-synthesis analysis via chiral HPLC or polarimetry is critical to validate enantiomeric excess (ee). Evidence from X-ray crystallography (e.g., the chloride monohydrate structure in ) can guide stereochemical validation during synthesis. Recrystallization in polar solvents (e.g., water-methanol mixtures) may improve purity .
Advanced Question: How can structural characterization challenges (e.g., undefined crystal packing) for this compound be resolved?
Methodological Answer:
Single-crystal X-ray diffraction remains the gold standard for resolving ambiguous stereochemistry. If crystallization fails, alternative approaches include:
- Co-crystallization : Using chiral co-formers (e.g., tartaric acid derivatives) to stabilize the lattice.
- Computational modeling : Density Functional Theory (DFT) simulations to predict stable conformers.
- Vibrational Circular Dichroism (VCD) : To correlate experimental spectra with computational models for absolute configuration determination. highlights the absence of structural reports for the neutral form, suggesting a need for novel crystallization protocols .
Advanced Question: What experimental strategies are effective in evaluating this compound's role in asymmetric catalysis?
Methodological Answer:
Assess catalytic efficiency by:
- Substrate scope screening : Test diverse electrophiles (e.g., aldehydes, ketones) under varying conditions.
- Kinetic studies : Monitor reaction progress via NMR or UV-Vis spectroscopy to determine turnover frequency (TOF).
- Mechanistic probes : Isotopic labeling (e.g., deuterated solvents) to trace proton transfer pathways. notes prior success with tetrahydroisoquinoline (TIQ)-based ligands in organocatalysis, suggesting similar frameworks for benchmarking .
Advanced Question: How should researchers address contradictions in reported catalytic efficiency data across studies?
Methodological Answer:
- Reproducibility checks : Standardize reaction conditions (solvent purity, catalyst batch, temperature control).
- Advanced analytics : Use High-Resolution Mass Spectrometry (HRMS) to confirm catalyst integrity post-reaction.
- Cross-validation : Compare results with alternative methodologies (e.g., enzymatic assays vs. synthetic catalysis). Contradictions may arise from unaccounted variables like trace metal impurities or moisture sensitivity .
Basic Question: What analytical techniques are recommended for assessing purity and stability of this compound?
Methodological Answer:
- HPLC-MS : For purity assessment and detection of degradation products.
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability.
- NMR stability studies : Monitor structural integrity under varying pH and temperature. emphasizes the need for controlled storage (dry, inert atmosphere) to prevent decomposition .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore modifications at the benzyl group?
Methodological Answer:
- Systematic substitution : Introduce electron-donating/withdrawing groups (e.g., -NO₂, -OCH₃) at the benzyl para/meta positions.
- Biological assays : Test modified derivatives for receptor binding (e.g., opioid or adrenergic receptors common to TIQ frameworks).
- Computational docking : Map interactions with target proteins (e.g., μ-opioid receptor) using AutoDock Vina. lists benzyl-ester derivatives, providing a template for synthetic modifications .
Basic Question: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Neutralize acidic spills with sodium bicarbonate. ’s SDS for analogous compounds recommends avoiding skin contact and static discharge .
Advanced Question: What methodologies are suitable for synthesizing and characterizing novel derivatives (e.g., ester or amide analogs)?
Methodological Answer:
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) for amine protection during coupling reactions.
- Solid-phase synthesis : For high-throughput generation of amide libraries.
- X-ray crystallography/2D-NMR : To confirm regioselectivity in esterification/amidation. details benzyl-containing morpholinecarboxylic acid derivatives, highlighting coupling agents like HATU/DIPEA .
Advanced Question: How can theoretical frameworks (e.g., asymmetric induction models) guide the design of experiments with this compound?
Methodological Answer:
- Non-covalent interaction analysis : Apply the Curtin-Hammett principle to predict dominant transition states.
- Chiral induction models : Use Cahn-Ingold-Prelog priorities to rationalize stereoselectivity. emphasizes linking research to conceptual frameworks like frontier molecular orbital theory for catalyst design .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
